

basic characteristics of Samarium-149 for nuclear physics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium-149

Cat. No.: B080668

[Get Quote](#)

An In-depth Technical Guide to the Core Nuclear Characteristics of **Samarium-149**

Introduction

Samarium-149 (^{149}Sm) is a stable isotope of significant interest in nuclear physics and reactor technology. While it occurs naturally, its primary relevance stems from its role as a potent neutron poison in nuclear reactors. As a fission product of Uranium-235, ^{149}Sm possesses an exceptionally large thermal neutron capture cross-section, which has a profound impact on reactor core reactivity and control.^{[1][2]} This guide provides a detailed overview of the fundamental nuclear properties of ^{149}Sm , its production and behavior in a reactor environment, and the experimental methods used to characterize its properties.

Core Nuclear Properties

Samarium-149 is observationally stable, although it is theoretically predicted to undergo alpha decay with a half-life many orders of magnitude longer than the age of the universe.^[3] For all practical purposes in nuclear engineering and physics, it is treated as a stable nuclide.^[1] Its key nuclear and atomic properties are summarized below.

Table 1: Core Nuclear and Atomic Properties of **Samarium-149**

Property	Value	Units
Atomic Number (Z)	62	-
Mass Number (A)	149	-
Neutron Number (N)	87	-
Atomic Mass	148.9171847	Da
Natural Abundance	13.82	%
Half-life	Observationally Stable	-
Spin / Parity	7/2 ⁻	-
Binding Energy	8.263508	MeV
Mass Excess	-77.141922	MeV
Quadrupole Moment	+0.075	b

(Data sourced from references:[4][5][6][7])

Neutron Interaction Characteristics

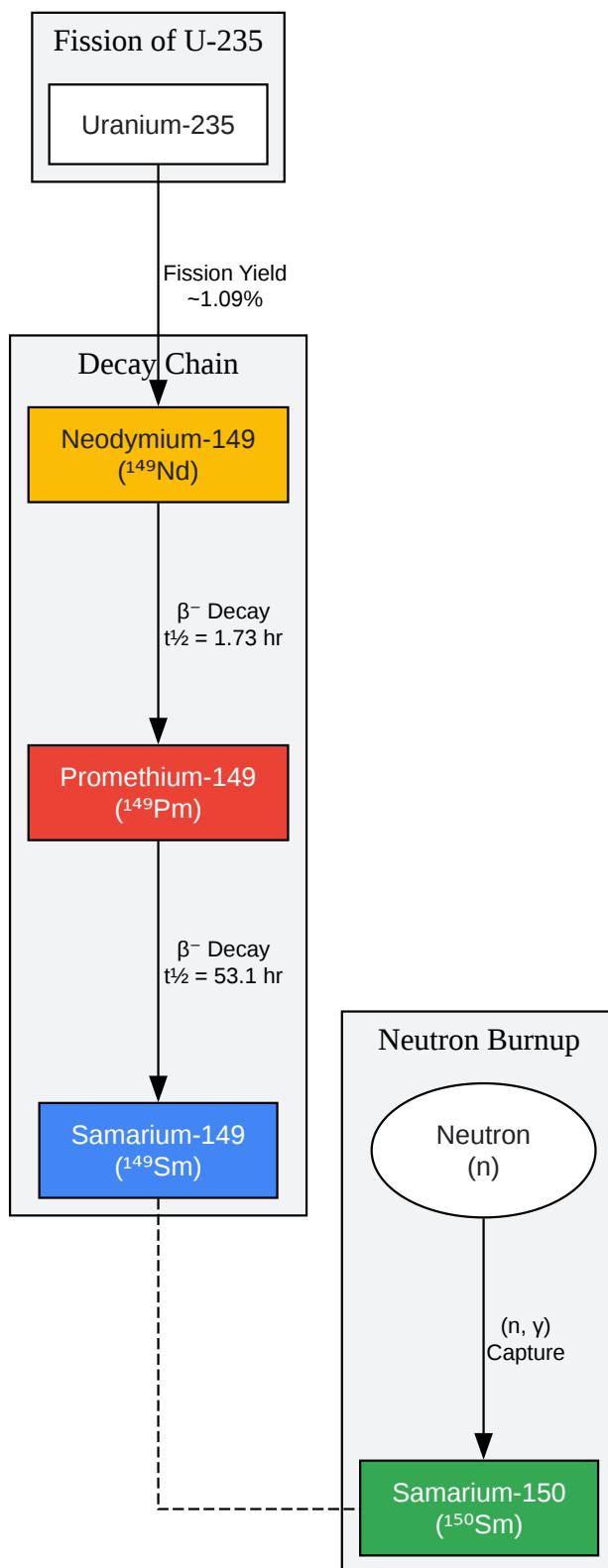
The most critical characteristic of ¹⁴⁹Sm in nuclear physics is its remarkably high probability of absorbing thermal neutrons. This property is quantified by its neutron capture cross-section (σ), typically measured in barns (1 barn = 10^{-24} cm²). Its cross-section is significantly larger than that of most other nuclides, making it a major contributor to fission product poisoning in a reactor core.[8][9]

Table 2: Neutron Cross-Section Data for **Samarium-149**

Reaction Type	0.0253 eV (Thermal)	Maxwellian Average	Resonance Integral
(n, total)	40.72 kb	68.78 kb	-
(n, γ) (Capture)	40.54 kb (~41,000 b)	68.35 kb	3.517 kb
(n, elastic)	178.8 b	424.4 b	-
(n, α)	31.17 mb	52.42 mb	2.873 mb

(Data sourced from references:[8][10][11])

The enormous thermal neutron capture cross-section is attributed to a neutron capture resonance state very close to zero energy.[12] This means that low-energy neutrons are captured very efficiently.

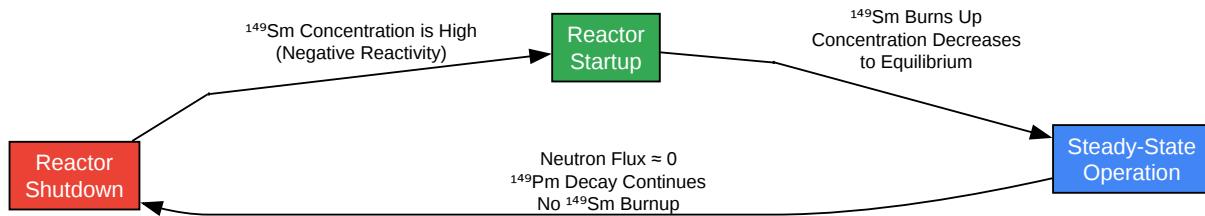

Production and Removal in Nuclear Reactors

In a nuclear reactor, ^{149}Sm is not a significant direct fission product. Instead, it is primarily formed through the beta decay of other fission products, starting with Neodymium-149.[1][13]

The production chain is as follows:

- Neodymium-149 (^{149}Nd) is produced from the fission of ^{235}U with a fission yield of approximately 1.09%. [1]
- ^{149}Nd undergoes beta decay with a relatively short half-life of 1.73 hours to form Promethium-149.[1][8]
- Promethium-149 (^{149}Pm) then beta decays with a much longer half-life of 53.1 hours into the stable ^{149}Sm . [1][8]

Because the half-life of ^{149}Nd is short compared to ^{149}Pm , the production of ^{149}Sm is largely governed by the decay of ^{149}Pm . [8] The primary removal mechanism for ^{149}Sm in an operating reactor is neutron capture (burnup), where it transmutes into ^{150}Sm . [13]


[Click to download full resolution via product page](#)

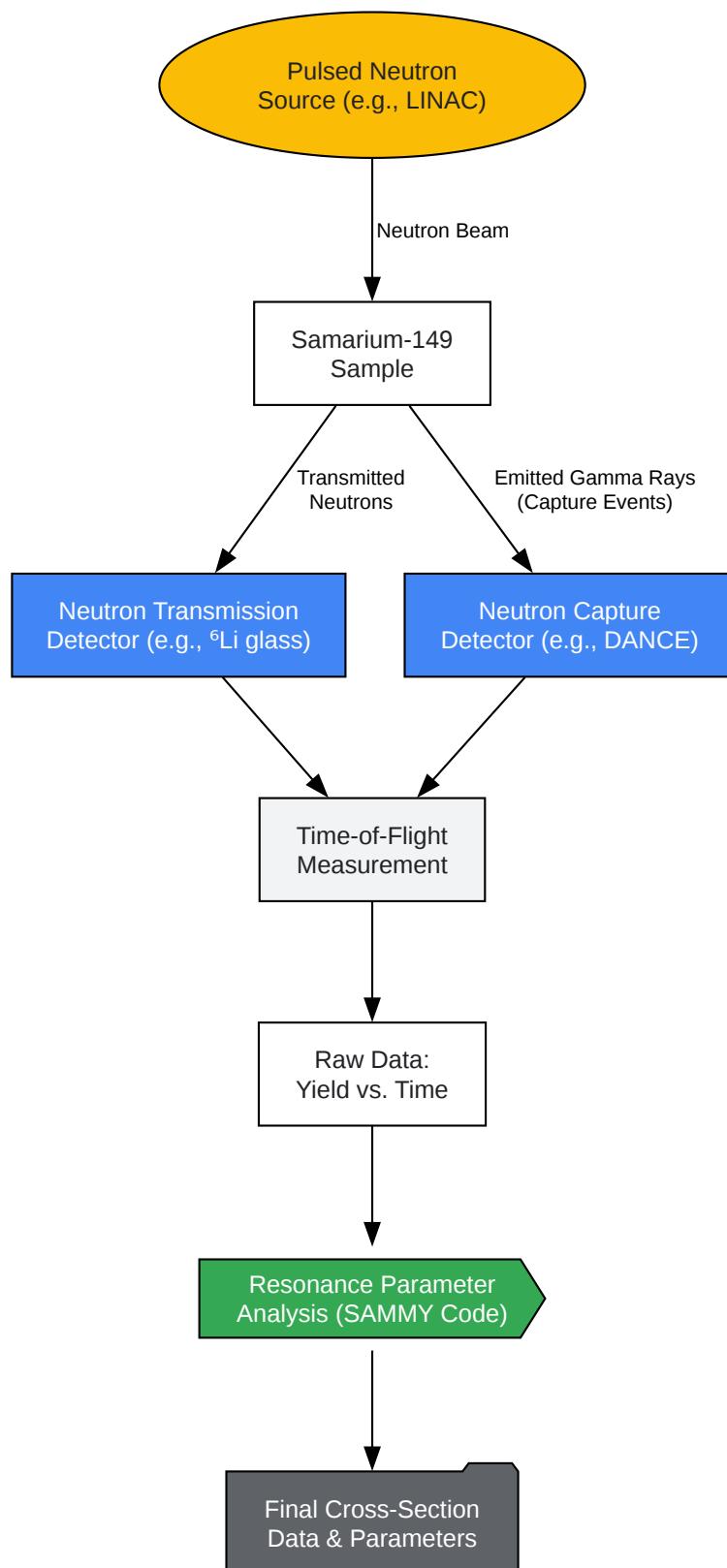
Caption: Production pathway of **Samarium-149** from Uranium-235 fission in a nuclear reactor.

Behavior in a Nuclear Reactor Environment

The concentration of ^{149}Sm in a reactor core has significant implications for reactivity management. Its behavior differs notably from that of Xenon-135, another major neutron poison.

- **During Operation:** The ^{149}Sm concentration builds up until its production rate (from ^{149}Pm decay) equals its removal rate (neutron burnup). An interesting characteristic is that the equilibrium ^{149}Sm concentration is independent of the reactor's power level or neutron flux, although the time to reach equilibrium is flux-dependent.[1][8] This equilibrium is typically reached after approximately 20 days of sustained operation.[14]
- **Following Shutdown:** When a reactor is shut down, the neutron flux drops to near zero, halting the removal of ^{149}Sm via burnup. However, the accumulated inventory of its precursor, ^{149}Pm , continues to decay, causing the ^{149}Sm concentration to rise.[8][14] Unlike xenon, this buildup does not peak and then decrease; it slowly rises to a new, higher equilibrium level and remains there, as ^{149}Sm is stable.[14]
- **During Startup:** Upon restarting the reactor, the high concentration of ^{149}Sm introduces negative reactivity (a "poison" effect) that must be overcome. As the neutron flux increases, the accumulated ^{149}Sm begins to burn up, and its concentration will eventually decrease back to the normal operating equilibrium value.[8]

[Click to download full resolution via product page](#)


Caption: Logical relationship of **Samarium-149** concentration changes during reactor state transitions.

Experimental Determination of Nuclear Properties

Accurate measurement of ^{149}Sm 's neutron cross-sections is crucial for reactor physics calculations. Several experimental techniques are employed for this purpose.

Experimental Protocols

- Time-of-Flight (TOF) Technique: This is a primary method for measuring energy-dependent cross-sections.[\[15\]](#) A pulsed neutron beam is directed at a samarium sample. Neutrons of different energies travel at different speeds, so their time of arrival at a detector placed at a known distance (a "flight path") corresponds to their energy. By measuring the number of neutrons transmitted through the sample or the number of capture events (e.g., gamma rays emitted) as a function of time, the total and capture cross-sections can be determined across a wide energy range.[\[15\]](#)[\[16\]](#)
- Activation Analysis: This technique is used to measure cross-sections at specific neutron energies.[\[17\]](#) A sample of samarium is irradiated with a well-characterized neutron flux for a known duration. The subsequent transmutation of ^{149}Sm into other isotopes can be measured by detecting the characteristic radiation emitted by the product nuclei. By knowing the neutron flux, irradiation time, and the resulting radioactivity, the reaction cross-section can be calculated.[\[18\]](#)
- Resonance Parameter Analysis: The detailed resonance structure in the cross-section data is analyzed using multi-level R-matrix codes like SAMMY.[\[15\]](#)[\[16\]](#) This analysis involves fitting the experimental data (from TOF measurements) to theoretical models of nuclear reactions. The output provides key resonance parameters, such as resonance energies and widths, which are essential for nuclear data libraries like ENDF/B.[\[16\]](#)[\[19\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining neutron cross-sections using the Time-of-Flight method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nuclear-power.com [nuclear-power.com]
- 2. Samarium - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. buyisotope.com [buyisotope.com]
- 5. Isotope data for samarium-149 in the Periodic Table [periodictable.com]
- 6. Samarium-149 | chemical isotope | Britannica [britannica.com]
- 7. Atomic Data for Samarium (Sm) [physics.nist.gov]
- 8. waybuilder.net [waybuilder.net]
- 9. canteach.candu.org [canteach.candu.org]
- 10. wwwndc.jaea.go.jp [wwwndc.jaea.go.jp]
- 11. osti.gov [osti.gov]
- 12. youtube.com [youtube.com]
- 13. nuclear-power.com [nuclear-power.com]
- 14. Samarium-149 Response to Reactor Shutdown [nuclearpowertraining.tpub.com]
- 15. hahn.ne.rpi.edu [hahn.ne.rpi.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. www-nds.iaea.org [www-nds.iaea.org]
- 19. kns.org [kns.org]

- To cite this document: BenchChem. [basic characteristics of Samarium-149 for nuclear physics]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080668#basic-characteristics-of-samarium-149-for-nuclear-physics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com